molecular formula C8H20N4O8 B12713183 Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt CAS No. 415719-09-4

Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt

Cat. No.: B12713183
CAS No.: 415719-09-4
M. Wt: 300.27 g/mol
InChI Key: UVHKAZCMMQAJAD-UHFFFAOYSA-N
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Description

Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt is a chemical compound that belongs to the class of amino acids. It is a derivative of aspartic acid, where the amino group is substituted with a 1,2-dicarboxyethyl group, and the compound is neutralized with three ammonium ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of iminodisuccinic acid, which is then neutralized with ammonium ions to form the triammonium salt. The reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride is reacted with ammonia and sodium hydroxide in water at elevated temperatures. The resulting solution is then treated with ammonium hydroxide to form the triammonium salt. The product is typically obtained as a concentrated aqueous solution, which can be further processed to obtain solid forms through spray-drying or other drying techniques .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the ammonium ions are replaced with other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of aspartic acid, such as its oxides, reduced forms, and substituted derivatives. These products have different properties and applications depending on their chemical structure .

Scientific Research Applications

Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various chemical and biological processes. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt include:

Uniqueness

This compound is unique due to its specific ammonium ion composition, which provides distinct properties compared to its sodium counterparts. This uniqueness makes it suitable for specific applications where ammonium ions are preferred over sodium ions .

Properties

CAS No.

415719-09-4

Molecular Formula

C8H20N4O8

Molecular Weight

300.27 g/mol

IUPAC Name

triazanium;2-[(1-carboxy-2-carboxylatoethyl)amino]butanedioate

InChI

InChI=1S/C8H11NO8.3H3N/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;;;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);3*1H3

InChI Key

UVHKAZCMMQAJAD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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